4-(Trifluoromethoxy)nitrobenzene-15N

概要

説明

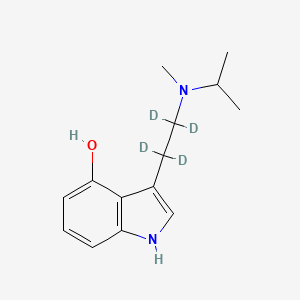

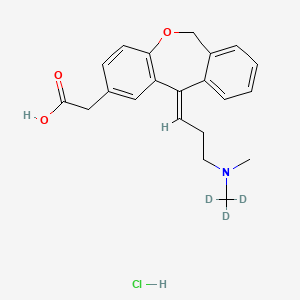

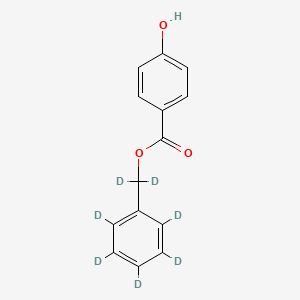

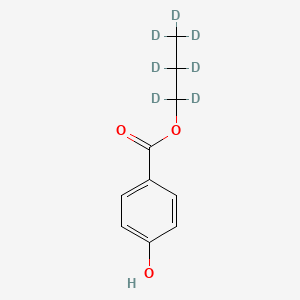

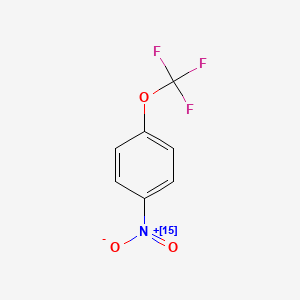

4-(Trifluoromethoxy)nitrobenzene-15N is a biochemical used for proteomics research . It has a molecular formula of C7H4F3(15N)O3 and a molecular weight of 208.10 .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethoxy)nitrobenzene-15N consists of a benzene ring substituted with a nitro group and a trifluoromethoxy group . The exact spatial arrangement of these groups could not be found in the available resources.Physical And Chemical Properties Analysis

4-(Trifluoromethoxy)nitrobenzene-15N has a molecular weight of 208.1 and a molecular formula of C7H4F3 15 NO3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

Nitration Studies

Nitration of various aromatic compounds, including dimethoxybenzenes and mesitylene, with 15N-labelled nitric acid has been studied. These studies, such as the one conducted by Lehnig (1996), reveal insights into the nitration processes and radical formation involved in chemical reactions (Lehnig, 1996).

Oxidation and Reduction Reactions

Research has focused on the regioselective oxidation of nitrobenzene to nitrophenols, demonstrating the interaction between nitrobenzene and polyoxometalates, as studied by Khenkin, Weiner, and Neumann (2005). Additionally, the reduction of nitrobenzenes with different substituents has been analyzed using various methods, providing insights into the photoreduction process and polymerization reactions (Khenkin et al., 2005), (Norambuena et al., 2004).

Spectroscopic Analysis

NMR spectroscopic analysis of 15N-nitrobenzene, as conducted by Ernst, Lustig, and Wray (1976), provides valuable data on coupling constants and the molecular structure of nitrobenzene derivatives (Ernst et al., 1976).

Isotope Separation and Enrichment

Stevenson et al. (1986) explored the concept of isotope separation through electron exchange equilibria, finding that 15N-nitrobenzene has a higher affinity for solvated electrons than its 14N counterpart, which is crucial for isotopic enrichment in scientific applications (Stevenson et al., 1986).

Surface Chemistry and Catalysis

Studies like that of Adenier et al. (2005) have shown the spontaneous formation of multilayer coatings of nitrophenyl groups on various surfaces without electrochemical induction, a process crucial in surface chemistry and material science (Adenier et al., 2005).

Catalytic Reduction

Research on the catalytic performance of mesoporous materials in the hydrogenation of nitrobenzene, as demonstrated by Liu et al. (2010), highlights the application of 15N-nitrobenzene derivatives in catalysis (Liu et al., 2010).

Environmental Science

Research on nitrobenzene biodegradation pathways, like the work by Hofstetter et al. (2008), reveals the potential environmental impact and treatment strategies for nitrobenzene pollutants (Hofstetter et al., 2008).

Pollutant Detection

Innovative methods for detecting environmental pollutants, such as the recognition of water pollutants by luminescent MOFs, as studied by Ghosh et al. (2015), are also crucial applications of nitrobenzene derivatives (Ghosh et al., 2015).

Safety and Hazards

4-(Trifluoromethoxy)nitrobenzene-15N should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of contact, wash off with soap and plenty of water and consult a doctor .

特性

IUPAC Name |

1-[oxido(oxo)(15N)(15N)azaniumyl]-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEIKVUMDBCCRW-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethoxy)nitrobenzene-15N | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。